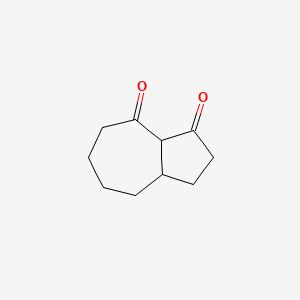
1,8-Azulenedione, octahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Azulenedione, octahydro- is a derivative of azulene, a non-alternant, non-benzenoid aromatic hydrocarbon known for its unique structure and properties. Azulene itself is characterized by a fused five- and seven-membered ring system, which imparts a distinct blue color and a permanent dipole moment. The octahydro- derivative of 1,8-azulenedione is a saturated form, meaning it has additional hydrogen atoms compared to its unsaturated counterpart.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,8-azulenedione, octahydro- typically involves the hydrogenation of azulene derivatives. One common method includes the catalytic hydrogenation of 1,8-azulenedione using palladium on carbon (Pd-C) as a catalyst under high pressure and temperature conditions. The reaction is carried out in a suitable solvent such as ethanol or ethyl acetate .
Industrial Production Methods: Industrial production of 1,8-azulenedione, octahydro- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of hydrogenation and minimize by-products.
化学反応の分析
Types of Reactions: 1,8-Azulenedione, octahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding diketones.
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the five- or seven-membered rings, often using reagents like bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Halogenation using Br2 or Cl2 in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: Formation of diketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
1,8-Azulenedione, octahydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its anti-inflammatory and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability
作用機序
The mechanism of action of 1,8-azulenedione, octahydro- involves its interaction with molecular targets through its aromatic ring system. The compound can intercalate into DNA, disrupting the normal function of nucleic acids. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways, contributing to its anti-inflammatory and antimicrobial effects .
類似化合物との比較
Azulene: The parent compound, known for its blue color and aromatic properties.
Naphthalene: An isomer of azulene, colorless and with different electronic properties.
Indolizine: Another nitrogen-containing heterocycle with similar aromatic characteristics.
Uniqueness: 1,8-Azulenedione, octahydro- stands out due to its saturated structure, which imparts greater stability and different reactivity compared to its unsaturated counterparts. Its unique combination of aromaticity and saturation makes it a versatile compound in various applications .
特性
CAS番号 |
60719-18-8 |
|---|---|
分子式 |
C10H14O2 |
分子量 |
166.22 g/mol |
IUPAC名 |
2,3,3a,4,5,6,7,8a-octahydroazulene-1,8-dione |
InChI |
InChI=1S/C10H14O2/c11-8-4-2-1-3-7-5-6-9(12)10(7)8/h7,10H,1-6H2 |
InChIキー |
IMIOGAXNSIMJRI-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=O)C2C(C1)CCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


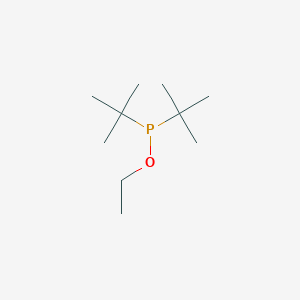
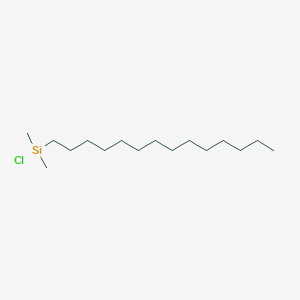
![9H-Pyrrolo[1,2-a]indole-2-carboxylic acid, 3-methyl-9-oxo-, ethyl ester](/img/structure/B14622274.png)
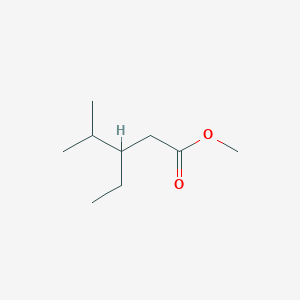
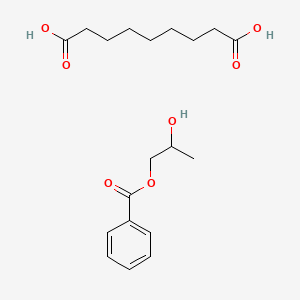
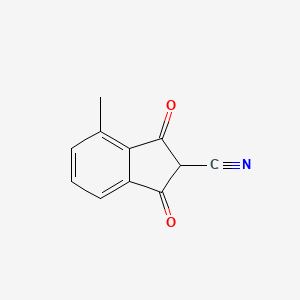

![N-[(4-Aminophenyl)methyl]-L-tyrosine](/img/structure/B14622321.png)
![Methanone, bis[3-(mercaptomethyl)phenyl]-](/img/structure/B14622324.png)
![3-Amino-1-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-5-yl)butan-1-one](/img/structure/B14622326.png)

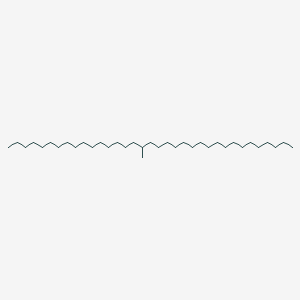
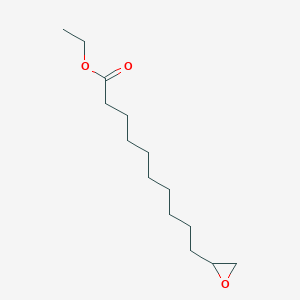
![[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea](/img/structure/B14622353.png)
